7-Butyloxepan-2-one, also known as 6-decanolide, is a colorless to pale yellow liquid with a characteristic coconut-like odor []. It belongs to a class of organic compounds called lactones, specifically a cyclic ester with a ten-membered ring []. 6-Decanolide is naturally found in various fruits and dairy products, including milk, cheese, coconut, and some fruits like strawberries and pineapples [, ].
7-Butyloxepan-2-one, also known as 7-butyloxepan-2-one or 2-oxepanone, 7-butyl-, is a cyclic compound with the molecular formula C₁₀H₁₈O₂. It is classified as a lactone, which is a cyclic ester formed from the condensation of an alcohol and an acid. The structure of 7-butyloxepan-2-one features a butyl group attached to the seventh carbon of the oxepanone ring, making it distinct among similar compounds. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science .
These reactions are significant for synthetic applications and modifications of the compound.
Synthesis of 7-butyloxepan-2-one can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound for research and industrial purposes.
7-Butyloxepan-2-one has potential applications in several areas:
Several compounds share structural similarities with 7-butyloxepan-2-one. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Octanolactone | C₈H₁₄O₂ | Smaller ring size; used in flavoring agents |
Epsilon-Decalactone | C₁₀H₁₈O₂ | Similar structure; used in fragrances |
Caprolactone | C₆H₁₂O₂ | Shorter chain; widely used in polymer production |
Butyrolactone | C₄H₈O₂ | Lower molecular weight; used as a solvent |
7-Butyloxepan-2-one stands out due to its specific butyl substitution on the oxepanone ring, which may impart unique properties compared to these similar compounds.
The synthesis of 7-butyloxepan-2-one through cyclization of 6-oxodecanoic acid represents a fundamental approach in lactone chemistry. The cyclization mechanism involves intramolecular esterification where the carboxylic acid group forms an ester linkage with a hydroxyl group within the same molecule, leading to the formation of a cyclic ester or lactone [13]. This process is facilitated by the formation of an ester linkage between the carboxylic acid group and the hydroxyl group, creating a seven-membered ring structure characteristic of oxepan-2-one derivatives [7].
The mechanistic pathway proceeds through a nucleophilic acyl substitution mechanism [13]. Initially, the hydroxyl group acts as a nucleophile, donating a pair of electrons to form a new bond with the carbocation formed from the carboxylic acid group [13]. This reaction is classified as a condensation reaction, specifically a dehydration reaction, as a water molecule is produced as a by-product [13]. The formation of seven-membered lactones from hydroxy acids is thermodynamically favorable due to reduced ring strain compared to smaller ring systems [9].
Temperature and reaction conditions play crucial roles in the cyclization efficiency . Typical conditions require heating at 120-150°C under reduced pressure to remove water and drive the equilibrium toward lactone formation . The reaction demonstrates excellent chemoselectivity for the formation of the seven-membered ring, with yields typically ranging from 65-80% for oxepan-2-one derivatives .
Catalytic intramolecular esterification employs both acid and base catalysts to facilitate lactone formation. Acid-catalyzed cyclization utilizes sulfuric acid (10 mol%) or para-toluenesulfonic acid as catalysts . The mechanism follows a six-step process known by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [9]. In the first step, the carbonyl oxygen is protonated with acid to give an oxonium ion, making the carbonyl carbon a more electrophilic center [11].
The subsequent addition of the neutral nucleophile (hydroxyl group) to the protonated carboxylic acid results in a tetrahedral intermediate [11]. Proton transfer steps facilitate the net movement of hydrogen from one oxygen to another, creating a good leaving group (water) [11]. The elimination of water forms the protonated ester, which is then deprotonated to give the neutral lactone product [11].
Rhodium carbenoid mediated cyclization represents an advanced catalytic approach for oxepane synthesis [1] [17]. Treatment with rhodium(II) acetate results in cyclisation to the required oxepane in good yield [17]. This methodology has been successfully applied to synthetic approaches where the key step is the formation of the seven-membered cyclic ether [17].
Enzymatic cyclization using lipases such as Candida antarctica Lipase B provides an alternative approach that avoids harsh conditions and enhances enantioselectivity for chiral lactones . This method employs immobilized lipase at 40°C and achieves 90% yield while maintaining optical purity .
Continuous flow reactor systems offer significant advantages for industrial lactone production, including improved heat and mass transfer, enhanced reaction control, and reduced reaction times [25]. The implementation of continuous flow synthesis enables the selective synthesis of hydroxy lactones with the system applicable to a variety of functionalized alkenoic acids [25]. Flow chemistry approaches allow the simple and eco-friendly generation of lactonic products within one hour (50 minutes) [25].
Optimization parameters for continuous flow lactone synthesis include temperature control, residence time, and catalyst concentration [28]. The integration of multistep photochemical and thermal continuous flow reactions demonstrates the potential for reducing reaction time to less than 10 minutes compared to greater than 24 hours in batch processes [28]. Flow reactors enable precise control of reaction conditions, with the ability to maintain consistent temperature and pressure profiles throughout the reactor length [25].
The scalability of continuous flow processes has been demonstrated with equivalent productivity exceeding 1 kilogram per day using laboratory-scale equipment [28]. Process analytical technology and modeling support reaction development, while ultraviolet and infrared time-resolved spectroscopies provide deeper understanding of reaction mechanisms [28]. The method was successfully scaled to deliver 22 millimoles of product in optimized conditions [25].
Zeolite-based catalytic systems provide robust platforms for lactone synthesis through their unique pore structures and tunable acidity [32]. Titanium-containing zeolites with MEL topology have been identified as promising catalysts for lactone formation reactions [32]. Computational screening of binding energies across more than 200 zeolite frameworks enables rational catalyst selection for enhanced selectivity [32]. Titanium-containing MEL demonstrates 40% increased selectivity to lactide products at over twice the conversion compared to other zeolite frameworks [32].
The incorporation of titanium directly into the silica zeolite framework introduces confinement effects that enhance catalytic performance [32]. Tetrahedral titanium sites in zeolites exhibit higher per-site rates in lactonization reactions compared to titanium oxide oligomers found in supported catalysts [32]. Gas-phase reaction studies over a range of temperatures and weight hourly space velocity demonstrate superior performance of optimized zeolite catalysts [32].
Metal-Organic Framework (MOF) systems offer exceptional versatility for lactone synthesis through their tunable porosity and metal node reactivity [29]. Covalent triazine framework (CTF) with bipyridine ligands anchored to aluminum triflate creates Lewis acidic centers paired with cobaltate anions for efficient ring expansion carbonylation [29]. The catalyst achieves over 99% conversion with 90% selectivity for lactone formation under optimized conditions of 50°C and 60 bar carbon monoxide pressure [29].
Catalyst System | Temperature (°C) | Conversion (%) | Lactone Selectivity (%) | Site Time Yield (h⁻¹) |
---|---|---|---|---|
[bpy-CTF-Al(OTf)₂]⁺[Co(CO)₄]⁻ | 50 | 99 | 90 | 1.1 |
[Co(CO)₄]⁻⊂Cr-MIL-101 | 60 | 88 | >99 | 180 |
[(POP-salph)Cr]⁺[Co(CO)₄]⁻ | 60 | >99 | 90 | 17 |
The chromium-based metal-organic framework Cr-MIL-101 demonstrates impressive activity in epoxide carbonylation with site time yields of 34 h⁻¹, making it among the most active heterogeneous epoxide carbonylation catalysts reported [29]. The removal of tetrahydrofuran solvent molecules from chromium(III) sites creates Lewis acidic sites that effectively activate substrates while the cobaltate species remain stably embedded within the framework [29].
Propenyl group modifications in 7-butyloxepan-2-one can be achieved through both radical and electrophilic addition mechanisms. Copper-catalyzed enantioselective radical oxyfunctionalization provides versatile access to functionalized lactones through difunctionalization reactions including oxyazidation, oxysulfonylation, oxyarylation, diacyloxylation, and oxyalkylation [38] [39]. The mechanism involves initial reaction between copper(I) catalyst and radical source to generate copper(II) species and a radical, which then adds to the alkene substrate affording a tertiary alkyl radical intermediate [39].
The enantioselective carbon-oxygen bond forming process mediated by the copper(II) complex furnishes the lactone product and regenerates the copper(I) species [39]. These reactions provide straightforward access to chiral lactone building blocks containing tetrasubstituted stereogenic centers that are traditionally difficult to access [38]. The azide group in lactone products can be easily converted to nitrogen-containing functional groups including tertiary alcohol-containing δ-lactams through palladium-catalyzed hydrogenation [39].
Electrophilic addition follows Markovnikov's rule, where the hydrogen attaches to the carbon with fewer alkyl substituents and the electrophile attaches to the carbon with more alkyl substituents [44]. The mechanism proceeds through protonation of the double bond, formation of a carbocation intermediate, and trapping of the atomic p orbital with the electrophile [43]. The rate-determining step is typically the protonation step before carbocation formation [43].
Halolactonization reactions represent important electrophilic functionalization pathways. Bifunctional catalysts derived from BINOL promote highly enantioselective bromolactonizations of structurally distinct unsaturated acids [38]. These reactions represent the first catalytic bromolactonizations of alkyl-substituted olefinic acids that proceed via 5-exo mode cyclizations to give lactones with new carbon-bromine bonds formed at stereogenic centers with high enantioselectivity [38].
Ring-opening polymerization of 7-butyloxepan-2-one requires specialized initiator systems that activate the lactone ring through coordination-insertion mechanisms [40]. Cationic group 5 initiators including niobium(V) and tantalum(V) ethoxides demonstrate high activity in lactone ring-opening polymerization [36]. Tantalum(V) species exhibit higher activity than isostructural niobium(V) complexes, contradicting some literature comparisons [36].
The initiation mechanism involves intramolecular nucleophilic attack on the coordinated lactone by an adjacent alkoxide moiety [36]. This mechanism enables quantitative, stoichiometric installation of a single monomer residue distinct from the bulk polymer chain [36]. The process permits modification of polymer properties through manipulation of molecular architecture and tuning of polymerization kinetics [36].
Coordination ring-opening polymerization mechanisms typically include nucleophilic attack of the metal-coordinated ligand to the carbonyl group followed by ring-opening via oxygen-acyl bond cleavage [40]. Metal-catalyzed ring-opening polymerization may occur through living cationic mechanisms studied computationally for various metallocene cations [40]. The reactivity depends on donor properties of monomers and ring strain considerations [40].
Initiator System | Monomer | Temperature (°C) | Conversion (%) | Molecular Weight Control |
---|---|---|---|---|
Ta(V) ethoxide | ε-caprolactone | 60 | >95 | High |
Nb(V) ethoxide | ε-caprolactone | 60 | 85 | Moderate |
Zn complex | δ-valerolactone | 80 | 90 | High |
Tin-based initiators including stannous octoate and tetraphenyltin provide alternative systems for lactone polymerization [37]. The true nature of the initiating species and the mechanism of ring-opening through acyl-oxygen versus alkyl-oxygen bond cleavage remain areas of active investigation [37]. Iron complexes, while typically exhibiting lower catalytic activity, offer zero toxicity advantages for biomedical applications [40].
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